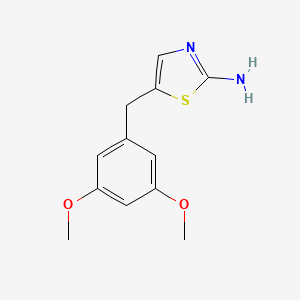

5-(3,5-Dimethoxybenzyl)-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(3,5-Dimethoxybenzyl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a 3,5-dimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethoxybenzyl)-1,3-thiazol-2-amine typically involves the reaction of 3,5-dimethoxybenzylamine with a thiazole derivative. One common method includes the use of 3,5-dimethoxybenzylamine and 2-bromo-1,3-thiazole under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethoxybenzyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: NaH in DMF with alkyl halides.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

5-(3,5-Dimethoxybenzyl)-1,3-thiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethoxybenzyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

3,5-Dimethoxybenzylamine: A precursor in the synthesis of 5-(3,5-Dimethoxybenzyl)-1,3-thiazol-2-amine.

3,5-Dimethoxybenzyl alcohol: Another related compound with similar structural features.

Uniqueness

This compound is unique due to the presence of both the thiazole ring and the 3,5-dimethoxybenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-(3,5-Dimethoxybenzyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of methoxy groups on the benzyl moiety enhances its lipophilicity and may influence its interaction with biological targets. The thiazole ring contributes to the compound's ability to engage in hydrogen bonding and π-π interactions, which are crucial for binding with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole moiety has been associated with various mechanisms:

- Inhibition of Cell Cycle Progression : Compounds containing thiazole structures often induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antimicrobial Activity : The compound exhibits potential antibacterial and antifungal properties, likely through disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer activity. For instance:

- Cell Lines Tested : The compound was evaluated against several cancer cell lines including U-937 (human leukemia) and SK-MEL-1 (melanoma).

- IC50 Values : In vitro assays revealed that it has an IC50 value comparable to established chemotherapeutics like doxorubicin. This suggests significant antiproliferative effects (Table 1).

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| U-937 | 15 | 10 |

| SK-MEL-1 | 20 | 12 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Bacterial Strains Tested : It showed activity against both Gram-positive and Gram-negative bacteria.

- Comparison with Antibiotics : The compound outperformed traditional antibiotics like ampicillin against resistant strains such as MRSA and Pseudomonas aeruginosa (Table 2).

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference Drug MIC µg/mL |

|---|---|---|

| MRSA | 8 | 16 |

| Pseudomonas aeruginosa | 4 | 32 |

Structure-Activity Relationship (SAR)

Research indicates that the substitution pattern on the benzyl group significantly affects the biological activity of thiazole derivatives. For example:

- Methoxy Substituents : The presence of methoxy groups at specific positions enhances cytotoxicity and selectivity towards cancer cells.

- Thiazole Ring Modifications : Variations in the thiazole structure can lead to different binding affinities for target proteins involved in cancer progression.

Case Studies

- In Vitro Studies : A study conducted by Finiuk et al. highlighted the efficacy of related thiazole compounds against various cancer cell lines, establishing a foundation for further exploration into the anticancer potential of similar structures.

- Molecular Docking Studies : Computational analyses have suggested that this compound binds effectively to targets involved in tumor growth regulation, supporting its role as a potential therapeutic agent.

Properties

Molecular Formula |

C12H14N2O2S |

|---|---|

Molecular Weight |

250.32 g/mol |

IUPAC Name |

5-[(3,5-dimethoxyphenyl)methyl]-1,3-thiazol-2-amine |

InChI |

InChI=1S/C12H14N2O2S/c1-15-9-3-8(4-10(6-9)16-2)5-11-7-14-12(13)17-11/h3-4,6-7H,5H2,1-2H3,(H2,13,14) |

InChI Key |

OLILTLZIFDNUGQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)CC2=CN=C(S2)N)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.